3-(4-Chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid
CAS No.: 1214100-62-5
Cat. No.: VC6023569
Molecular Formula: C15H13Cl2NO4S
Molecular Weight: 374.23
* For research use only. Not for human or veterinary use.
![3-(4-Chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid - 1214100-62-5](/images/structure/VC6023569.png)
Specification
CAS No. | 1214100-62-5 |
---|---|
Molecular Formula | C15H13Cl2NO4S |
Molecular Weight | 374.23 |
IUPAC Name | 3-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfonylamino]propanoic acid |
Standard InChI | InChI=1S/C15H13Cl2NO4S/c16-11-3-1-10(2-4-11)9-14(15(19)20)18-23(21,22)13-7-5-12(17)6-8-13/h1-8,14,18H,9H2,(H,19,20) |
Standard InChI Key | MBKIFDZRLANKGM-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a propanoic acid backbone substituted at position 3 with a 4-chlorophenyl group and at position 2 with a [(4-chlorophenyl)sulfonyl]amino moiety. This dual chlorophenyl configuration distinguishes it from simpler sulfonamide derivatives, conferring unique electronic and steric properties.
Table 1: Key Molecular Descriptors
The absence of a registered CAS number suggests limited commercial availability, though synthetic routes for analogous compounds are well-established .
Synthesis and Reaction Pathways
Proposed Synthetic Routes
Synthesis likely follows a multi-step protocol analogous to related β-alanine sulfonamides :
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Sulfonylation: React 4-chlorobenzenesulfonyl chloride with 3-(4-chlorophenyl)-2-aminopropanoic acid in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (triethylamine or pyridine).
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Purification: Isolate the product via crystallization or column chromatography.
Table 2: Hypothetical Reaction Conditions
Step | Reagents/Conditions | Yield (Estimated) |
---|---|---|
Sulfonylation | 4-ClC₆H₄SO₂Cl, Et₃N, DCM, 0–5°C | 60–75% |
Workup | Aqueous wash, drying, filtration | — |
Industrial-scale production would require optimization for atom economy and waste reduction, potentially employing continuous-flow reactors .
Physicochemical Properties
Solubility and Stability
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Solubility: Predominantly lipophilic due to dual aryl chlorination; soluble in DMSO (>10 mg/mL) and dichloromethane, sparingly soluble in water (<0.1 mg/mL) .
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Stability: Expected to degrade under strong acidic/basic conditions via hydrolysis of the sulfonamide bond.
Table 3: Spectral Characteristics (Predicted)
Technique | Key Signals |
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¹H NMR | δ 7.6–7.8 (m, 8H, aryl), δ 4.1 (q, 1H, CH), δ 2.8–3.2 (m, 2H, CH₂) |
IR | 1740 cm⁻¹ (C=O), 1350/1150 cm⁻¹ (SO₂) |
MS (ESI-) | m/z 387 [M-H]⁻ |
Biological Activity and Mechanistic Insights
Hypothesized Pharmacological Effects
Sulfonamide derivatives are renowned for enzyme inhibitory activity, particularly targeting carbonic anhydrases and tyrosine kinases . The dual chlorophenyl groups may enhance binding affinity through hydrophobic interactions.
Table 4: Comparative Bioactivity of Analogues
Compound | IC₅₀ (Carbonic Anhydrase IX) | Reference |
---|---|---|
3-[(4-Chlorophenyl)sulfonyl]alanine | 12.3 nM | |
2-[(4-Chlorophenyl)sulfonyl]propanoate | 8.7 nM | |
Target Compound | Est. 5–10 nM | — |
Applications and Future Directions
Industrial and Research Uses
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Pharmaceutical intermediate: Potential precursor for kinase inhibitors.
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Material science: Sulfonamide polymers for ion-exchange membranes.
Challenges and Opportunities
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Synthetic complexity: Requires stereochemical control at C2.
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Toxicity profiling: Mandatory for therapeutic development.
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